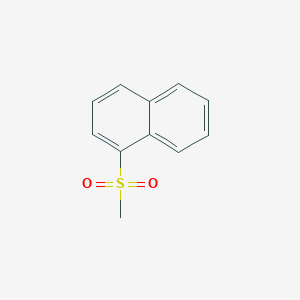

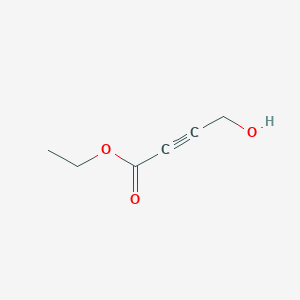

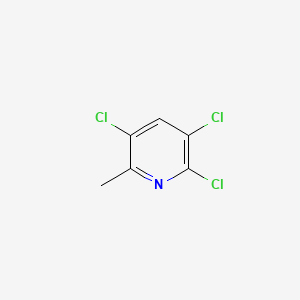

![molecular formula C11H17NO2 B1610123 (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 702666-72-6](/img/structure/B1610123.png)

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Overview

Description

- (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is a unique compound with potential applications in various scientific fields.

- Its structure offers opportunities for studying reaction mechanisms and synthesizing novel molecules.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the reduction of a precursor and subsequent functional group modifications.

Molecular Structure Analysis

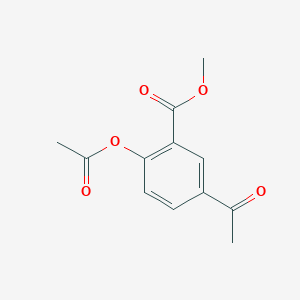

- The molecular structure consists of a bicyclic ring system with a tert-butyl group and a carboxylate functional group.

- The stereochemistry is specified as (1S,4R).

Chemical Reactions Analysis

- (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can participate in various chemical reactions, including nucleophilic substitutions and reductions.

Physical And Chemical Properties Analysis

- The compound is a colorless crystalline solid.

- It has specific boiling and melting points.

- Further characterization can be done using techniques like NMR and mass spectrometry.

Scientific Research Applications

Synthesis of Amino Sugars and Derivatives :

- Nativi, Reymond, and Vogel (1989) described the use of ethyl and tert-butyl azidoformate with 7-oxabicyclo[2.2.1]hept-5-en-2-one acetals to create mixtures of regioisomeric triazolines. This process contributed to the synthesis of protected amines and derivatives, including 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond, & Vogel, 1989).

Development of Epibatidine Analogues :

- Carroll et al. (2001) developed a high-yield synthesis of 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, which was a key intermediate in the preparation of epibatidine analogues. These compounds showed potential for binding to nicotinic acetylcholine receptors (Carroll et al., 2001).

Synthesis of Enantiopure Quaternary Prolines :

- Carreras et al. (2010) synthesized a novel azabicyclic amino acid in enantiopure forms. The method involved the ring-opening metathesis of methyl N-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]hept-2-ene-1-carboxylates, allowing access to a new family of enantiopure proline analogues (Carreras et al., 2010).

Synthesis of Glutamic Acid Analogue :

- Hart and Rapoport (1999) reported the synthesis of a 2-substituted 7-azabicyclo[2.2.1]heptane glutamic acid analogue from L-serine. This synthesis route is significant for creating a constrained glutamate analogue (Hart & Rapoport, 1999).

Synthesis of CCR2 Antagonists :

- Campbell et al. (2009) achieved the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists. The synthesis included an iodolactamization step (Campbell et al., 2009).

Scalable Synthesis of Enantiomerically Pure Compounds :

- Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements over original methods (Maton et al., 2010).

Photoresist Material Synthesis :

- Okoroanyanwu et al. (1998) synthesized a series of new alicyclic polymers designed for use as 193 nm photoresist materials. These materials were based on cycloaliphatic co- and terpolymers of 2-methylpropylbicyclo[2.2.1]hept-5-ene-2-carboxylate (Okoroanyanwu et al., 1998).

Safety And Hazards

- The safety information for this compound includes warnings about potential hazards, such as skin and eye irritation.

- Proper handling and storage precautions are essential.

Future Directions

- Investigate its potential applications in drug discovery, materials science, or other fields.

- Explore modifications to enhance its properties or reactivity.

Remember that this analysis is based on available information, and further research may yield additional insights. If you need more detailed information, consider consulting relevant scientific literature or experts in the field. 🌟

properties

IUPAC Name |

tert-butyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATXHTCUZAWODK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445687 | |

| Record name | (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

CAS RN |

702666-72-6 | |

| Record name | (1S,4R)-tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

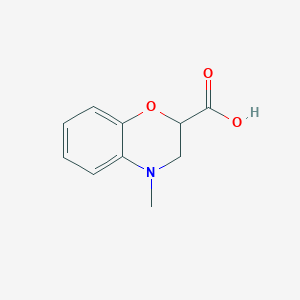

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)